Structural Differentiation: 22,23-Saturation and 5-Hydroxy Substitution vs. Doramectin
This compound is a direct downstream product of doramectin hydrogenation. It specifically replaces the characteristic 22,23-double bond of doramectin (CAS 117704-25-3) with a single bond (22,23-dihydro), a key structural modification confirmed by NMR and MS in the patent literature [1]. While doramectin possesses a 5-O-methyl group, this intermediate retains the free 5-O-hydroxy group necessary for subsequent oxidation to the 5-keto and 5-oxime forms found in selamectin. This polar surface modification distinctly alters chromatographic behavior compared to doramectin.
| Evidence Dimension | Chemical Structure / Functional Group Identity |
|---|---|
| Target Compound Data | 22,23-dihydro (C22-C23 single bond); 5-O-demethyl (free 5-OH); C-25 sec-butyl replaced with cyclohexyl. |
| Comparator Or Baseline | Doramectin: 22,23-unsaturated (double bond); 5-O-methyl (protected 5-OH). |
| Quantified Difference | Molecular Weight shift from 899.11 (Doramectin) to 901.13 (Target); Difference in exact mass (~2 Da) and hydrogen bond donor/acceptor profiles. |
| Conditions | Structural analysis based on IUPAC nomenclature, patent synthetic pathway description (US 6,906,184). |
Why This Matters
This structural divergence is the basis for its distinct HPLC retention time, proving that a doramectin reference standard cannot substitute for accurate retention time marking in an impurity profile.
- [1] US Patent US6906184B1. Process for antiparasitic agent. Example describing hydrogenation of doramectin to yield the title product (22,23-dihydroavermectin intermediate). View Source
